Thermal Stability: Melting Point Comparison with Pyridyl- and Carbazolylphenyl-Substituted Biimidazole Analogs from the Same Patent Family
The target compound exhibits a melting point of 235–242 °C (DSC), which is approximately 20 °C higher than the 215–227 °C observed for the 9-(pyridin-2-yl)-substituted analog (Synthetic Example 4) and ~35 °C lower than the 270–274 °C of the isomer where the carbazole is attached via the N-phenyl ring (Synthetic Example 3) [1]. This intermediate melting point suggests a balance between thermal robustness during device operation and ease of vacuum sublimation purification (sublimation temperature 230 °C for the target vs. 280 °C for Example 3 and 280 °C for Example 4) [1].
| Evidence Dimension | Melting point (DSC) and sublimation temperature |
|---|---|
| Target Compound Data | m.p. 235–242 °C; sublimation at 230 °C, 10⁻⁶ mbar |
| Comparator Or Baseline | Example 3 (1,1′-bis(4-(9H-carbazol-9-yl)phenyl)-1H,1′H-2,2′-biimidazole): m.p. 270–274 °C, sublimation at 300 °C; Example 4 (1,1′-bis(9-(pyridin-2-yl)-9H-carbazol-3-yl)-1H,1′H-2,2′-biimidazole): m.p. 215–227 °C, sublimation at 280 °C |
| Quantified Difference | Target m.p. is 20 °C higher than Example 4 and 35 °C lower than Example 3; sublimation temperature is 50–70 °C lower than both comparators. |
| Conditions | Differential scanning calorimetry (DSC); sublimation under high vacuum (10⁻⁶ mbar) as reported in U.S. Patent 2012/0261650 A1. |
Why This Matters
The lower sublimation temperature relative to Example 3 facilitates purification and device fabrication while maintaining a melting point high enough (≥235 °C) to resist morphological changes during device operation, a key procurement consideration for vacuum-processed OLEDs.
- [1] Commonwealth Scientific and Industrial Research Organisation. Organic Electroluminescent Device. U.S. Patent 2012/0261650 A1. (Synthetic Examples 1, 3, and 4: melting point and sublimation data). View Source
